molecular formula C13H12OS B8353184 4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol

4,5-Dihydronaphtho[1,2-b]thiophen-6-methanol

Cat. No. B8353184
M. Wt: 216.30 g/mol
InChI Key: IHGOCWRZIAEPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04605748

Procedure details

To a stirred solution of 4,5-dihydronaphtho[1,2-b]thiophen-6-carboxylic acid (3.4 g, 0.015 mole) in 50 ml of tetrahydrofuran under an argon atmosphere was added dropwise borane-tetrahydrofuran complex (2.5 g, 0.030 mole). Upon complete addition, the reaction mixture was stirred at room temperature for 18.5 hours. The reaction mixture was then taken up in water and concentrated under reduced pressure to a residue. The residue was washed into a separatory funnel with aqueous 2N sodium hydroxide and methylene chloride. The aqueous layer was extracted with two 100 ml portions of methylene chloride. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to give 4,5-dihydronaphtho[1,2-b]thiophen-6-methanol; 2.8 g, mp 99°-100°.
Name
4,5-dihydronaphtho[1,2-b]thiophen-6-carboxylic acid
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8]3[C:9]([C:14](O)=[O:15])=[CH:10][CH:11]=[CH:12][C:13]=3[C:2]1=2>O1CCCC1.O>[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8]3[C:9]([CH2:14][OH:15])=[CH:10][CH:11]=[CH:12][C:13]=3[C:2]1=2

Inputs

Step One
Name
4,5-dihydronaphtho[1,2-b]thiophen-6-carboxylic acid
Quantity
3.4 g
Type
reactant
Smiles
S1C2=C(C=C1)CCC=1C(=CC=CC12)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
WASH
Type
WASH
Details
The residue was washed into a separatory funnel with aqueous 2N sodium hydroxide and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two 100 ml portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
S1C2=C(C=C1)CCC=1C(=CC=CC12)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.